Methyl 3-(3-Oxo-2-isothiazolyl)propanoate
Description
Contextualization of the Isothiazole (B42339) Moiety in Organic Synthesis and Chemical Research
The isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. First synthesized in 1956, this aromatic system has since been identified as a key pharmacophore in a multitude of bioactive compounds. The unique electronic distribution within the isothiazole ring, arising from the electronegativity of the heteroatoms, imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. nih.gov
Isothiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The isothiazolinone core, a saturated version of isothiazole with a carbonyl group, is particularly noteworthy for its potent biocidal activity, finding widespread use as a preservative in various industrial and consumer products. nih.gov The reactivity of the N-S bond in the isothiazolinone ring is crucial to its mechanism of action, which involves the inhibition of key enzymes in microorganisms. wikipedia.org
Significance of Propanoate Ester Functional Groups in Synthetic Methodologies
Propanoate esters, and esters in general, are fundamental functional groups in organic synthesis, serving a variety of roles. They are common intermediates in the construction of more complex molecules, allowing for the introduction of a three-carbon chain with a reactive carbonyl group. The ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, and alcohols, providing synthetic flexibility.
Furthermore, the methyl propanoate group in the target molecule influences its solubility, polarity, and potential for intermolecular interactions. In the context of drug design, the ester group can act as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid. The presence of the ester also provides a site for analytical characterization, for instance, through spectroscopic techniques like NMR and IR.
Structural Analysis of Methyl 3-(3-Oxo-2-isothiazolyl)propanoate within Ester-Substituted Heterocycles
This compound (CAS Number: 33319-78-7) is a molecule that integrates the key features of both the isothiazolinone ring and a propanoate ester side chain. Its molecular formula is C₇H₉NO₃S, and it has a molecular weight of 187.22 g/mol .
The core of the molecule is the 3-isothiazolinone ring, a five-membered heterocycle containing a sulfur atom, a nitrogen atom, and a carbonyl group at the 3-position. The propanoate group is attached to the nitrogen atom of the isothiazolinone ring. This N-substitution is a common feature in many biologically active isothiazolinone derivatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₉NO₃S | 187.22 | 33319-78-7 |
| Isothiazolinone | C₃H₃NOS | 101.13 | 1003-07-2 nih.gov |
| Methyl 3-(3-oxo-1,2-benzothiazol-2-yl)benzoate | C₁₅H₁₁NO₃S | 285.3 | Not Available nih.gov |
Note: The data for related compounds is provided for comparative purposes.
Research Gaps and Future Directions in the Study of Complex Thiaheterocyclic Esters
Despite the established importance of both isothiazoles and esters in chemistry, a detailed scientific investigation of this compound is conspicuously absent from the current body of literature. This represents a significant research gap. While the compound is available commercially for research purposes, its synthesis, full spectroscopic characterization, and potential applications have not been extensively reported in peer-reviewed journals.
Future research should focus on several key areas:
Development of Efficient Synthetic Routes: Establishing a robust and scalable synthesis for this compound would be the first crucial step. This would enable further investigation of its properties and potential applications.
Comprehensive Spectroscopic and Structural Analysis: Detailed characterization using modern analytical techniques, including high-resolution NMR, mass spectrometry, and single-crystal X-ray diffraction, is necessary to fully elucidate its molecular structure and conformation.
Exploration of Biological Activity: Given the known antimicrobial and anti-inflammatory properties of other isothiazolinone derivatives, a thorough biological evaluation of this compound is warranted. This could uncover potential applications in medicine or agriculture.
Investigation of Reactivity and Synthetic Utility: Understanding the chemical reactivity of this molecule could lead to its use as a building block for the synthesis of more complex and potentially valuable heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-oxo-1,2-thiazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7(10)2-4-8-6(9)3-5-12-8/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWFJOGNQAGCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 3 Oxo 2 Isothiazolyl Propanoate
Strategies for Constructing the 3-Oxo-2-isothiazolyl Scaffold
The construction of the isothiazole (B42339) ring, particularly the 3-oxo (or 3-hydroxy) tautomer, can be achieved through various synthetic strategies. These methods often involve the formation of key nitrogen-sulfur (N-S) and carbon-carbon (C-C) bonds to assemble the heterocyclic core. organic-chemistry.orgresearchgate.net
Annulation Reactions for Isothiazole Ring Formation
Annulation, or ring-forming, reactions are a cornerstone of isothiazole synthesis. These reactions can be broadly categorized based on the type of catalyst or reaction conditions employed.
Potassium hydroxide (B78521) (KOH) has been effectively utilized as a mediator in the synthesis of substituted isothiazoles. organic-chemistry.org This approach offers a transition-metal-free and environmentally friendly route to these heterocyclic systems. organic-chemistry.org A notable example involves the two-component annulation of dithioesters and aryl acetonitriles. organic-chemistry.org This reaction proceeds under aerial conditions and results in the formation of new C-C, C-O, and N-S bonds in a single step, yielding 3-hydroxy-4,5-disubstituted isothiazoles with high selectivity. organic-chemistry.org
The reaction conditions are typically optimized to achieve high yields. For instance, using 2 equivalents of KOH in toluene (B28343) at 100°C has been shown to produce the desired isothiazole derivatives in up to 91% yield. organic-chemistry.org This method demonstrates good tolerance for a variety of substituents on both the dithioester and acetonitrile (B52724) starting materials, including both electron-donating and electron-withdrawing groups. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through aerial oxidation and cyclization. organic-chemistry.org
| Starting Material 1 | Starting Material 2 | Mediator | Solvent | Temperature (°C) | Yield (%) | Ref |
| Dithioester | Aryl Acetonitrile | KOH | Toluene | 100 | up to 91 | organic-chemistry.org |
Transition-metal catalysis provides a powerful tool for the synthesis of isothiazoles through oxidative annulation reactions. dntb.gov.uanih.gov Rhodium catalysts, in particular, have been employed for the direct construction of the isothiazole ring. nih.govthieme-connect.com One such strategy involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. nih.gov The proposed mechanism for this transformation involves a Rh(I)/Rh(III) redox cycle. nih.gov
Another rhodium-catalyzed approach is the transannulation of 1,2,3-thiadiazoles with nitriles. acs.org This reaction proceeds via an α-thiavinyl Rh-carbenoid intermediate and can produce a wide variety of isothiazole derivatives. organic-chemistry.orgacs.org In this reaction, the α-thiavinyl carbene acts as an umpolung 1,3-dipole equivalent when reacting with nitriles. acs.org
| Catalyst | Starting Material 1 | Starting Material 2 | Reaction Type | Ref |
| Rhodium | Benzimidates | Elemental Sulfur | Oxidative Annulation | nih.gov |
| Rhodium | 1,2,3-Thiadiazoles | Nitriles | Transannulation | acs.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules, including isothiazole derivatives. researchgate.netnih.gov A three-component reaction of enaminoesters, fluorodibromoamides/esters, and sulfur has been developed for the synthesis of isothiazoles. organic-chemistry.orgresearchgate.net This method is notable for the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds. organic-chemistry.orgresearchgate.net
Another MCR approach involves the reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters. researchgate.net This strategy also provides high selectivity for the synthesis of isothiazoles. researchgate.net The versatility of MCRs allows for the generation of a diverse range of substituted isothiazoles by varying the starting components. nih.govmedmedchem.com
| Component 1 | Component 2 | Component 3 | Key Features | Ref |
| Enaminoester | Fluorodibromoiamide/ester | Sulfur | C-F bond cleavage, C-S, C-N, N-S bond formation | organic-chemistry.orgresearchgate.net |
| Enaminoester | Bromodifluoroacetamide/ester | Sulfur | High selectivity | researchgate.net |
Precursor Design and Synthesis for Isothiazole Cyclization
The rational design and synthesis of appropriate precursors are crucial for the successful construction of the isothiazole ring. The choice of precursors dictates the substitution pattern of the final heterocyclic product. For instance, in KOH-mediated cyclization, substituted dithioesters and aryl acetonitriles are the key building blocks. organic-chemistry.org
For transition-metal-catalyzed methods, precursors like benzimidates and 1,2,3-thiadiazoles are employed. nih.govacs.org In the case of multicomponent reactions, enaminoesters serve as versatile precursors that can be combined with various sulfur sources and other reactants. organic-chemistry.orgresearchgate.net The synthesis of these precursors often involves well-established organic transformations, ensuring their accessibility. researchgate.net
Regioselectivity and Stereoselectivity Considerations in Isothiazole Synthesis
Achieving the desired regioselectivity is a critical aspect of isothiazole synthesis, as it determines the placement of substituents on the heterocyclic ring. In many of the discussed methods, the regioselectivity is inherent to the reaction mechanism. For example, the KOH-mediated annulation of dithioesters and aryl acetonitriles leads to 3-hydroxy-4,5-disubstituted isothiazoles with high regioselectivity. organic-chemistry.org
Similarly, multicomponent reactions can be designed to provide specific regioisomers with high selectivity. organic-chemistry.orgresearchgate.net While stereoselectivity is not always a factor in the synthesis of the aromatic isothiazole ring itself, it can become important when chiral centers are present in the substituents or when synthesizing related saturated or partially saturated isothiazole derivatives. researchgate.net
Methodologies for the Formation of the Propanoate Ester Linkage
This section explores synthetic routes that fall under a linear strategy, where the precursor molecule, 3-(3-oxo-2-isothiazolyl)propanoic acid, is synthesized first, followed by the formation of the methyl ester.
The direct esterification of a carboxylic acid with an alcohol is a fundamental and widely used transformation in organic synthesis. The most common method for this conversion is the Fischer-Speier esterification, often referred to simply as Fischer esterification. This reaction involves heating the carboxylic acid (in this hypothetical case, 3-(3-oxo-2-isothiazolyl)propanoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst. researchgate.net
The reaction is an equilibrium process, and to drive it toward the product (the ester), either water must be removed as it is formed, or a large excess of the alcohol reactant (methanol) is used. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. wikipedia.org
Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). Studies on the esterification of propanoic acid with methanol have demonstrated the effectiveness of various catalysts, including fibrous polymer-supported sulfonic acid catalysts, which have shown higher reaction rates compared to conventional resin catalysts like Amberlyst 15. nih.gov
Table 1: Catalysts and Conditions for Esterification of Propanoic Acid Derivatives
| Catalyst Type | Specific Catalyst | Typical Conditions | Reference |
| Brønsted Acid (Homogeneous) | Sulfuric Acid (H₂SO₄) | Heat with excess methanol | chemicalbook.com |
| Brønsted Acid (Homogeneous) | p-Toluenesulfonic Acid (TsOH) | Heat with excess methanol | |
| Solid Acid (Heterogeneous) | Amberlyst 15 | Isothermal batch reactor, 60°C | nih.gov |
| Solid Acid (Heterogeneous) | Fibrous Polymer-Supported Sulfonic Acid | Isothermal batch reactor, 55-63°C | nih.gov |
Transesterification Processes Involving Propanoate Esters
Transesterification is another pathway to synthesize methyl esters. This process involves the conversion of one ester into another by reaction with an alcohol. For the synthesis of Methyl 3-(3-oxo-2-isothiazolyl)propanoate, this would entail reacting a different alkyl ester of 3-(3-oxo-2-isothiazolyl)propanoic acid (e.g., an ethyl or benzyl (B1604629) ester) with methanol.
The reaction can be catalyzed by either acids (like H₂SO₄) or bases (like sodium methoxide). Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed equivalent. The mechanism involves the nucleophilic attack of a methoxide (B1231860) ion on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to release the new ester and an alkoxide corresponding to the original ester's alcohol group. This method is a cornerstone of industrial processes like biodiesel production, where triglycerides (esters of fatty acids and glycerol) are transesterified with methanol. google.com
While a viable method, transesterification is generally less direct for a primary synthesis unless a different ester of the target acid is more readily available than the carboxylic acid itself.
For substrates that are sensitive to the high temperatures and strong acidic conditions of Fischer esterification, several milder, more advanced techniques have been developed. These methods typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol under gentle conditions.
One such method is the Steglich esterification , which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction can often be performed at room temperature and is highly effective for sterically hindered substrates. wikipedia.org
Another powerful technique is the Mitsunobu reaction , which utilizes a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol. wikipedia.org This reaction is known for proceeding with a complete inversion of stereochemistry at the alcohol's chiral center, a feature that is highly valuable in the synthesis of complex, stereochemically defined molecules. wikipedia.org While likely unnecessary for a simple molecule like this compound, these methods are crucial tools in the broader context of organic synthesis.
Integration of Isothiazole and Propanoate Moieties: Convergent and Linear Synthesis Strategies
The assembly of the final molecule requires the formation of a carbon-nitrogen bond between the propanoate side chain and the isothiazolinone ring. This can be achieved through convergent strategies that unite the two key fragments.
A highly efficient and atom-economical approach to form the N-CH₂ bond is the aza-Michael addition (or conjugate addition) of the isothiazolin-3-one parent heterocycle to an activated alkene, such as methyl acrylate (B77674). Isothiazolin-3-one possesses an acidic N-H proton, and in the presence of a base, the resulting nitrogen anion can act as a nucleophile.
This nucleophile can then attack the β-carbon of methyl acrylate, an α,β-unsaturated ester. The subsequent protonation of the resulting enolate intermediate yields the target product, this compound. Michael additions of amines to acrylates are well-established reactions, often proceeding with high yields. researchgate.netnih.gov This method represents a convergent synthesis, as it combines the two major structural components in a single step.
An alternative strategy for C-N bond formation is a standard nucleophilic substitution (Sₙ2) reaction. This involves deprotonating isothiazolin-3-one with a suitable base (e.g., sodium hydride or lithium diisopropylamide) to form the corresponding nitrogen anion. This anion is then reacted with an electrophilic three-carbon unit, such as methyl 3-bromopropanoate (B1231587) or methyl 3-iodopropanoate. A patent describing the N-alkylation of the related 1,2-benzisothiazolin-3-one heterocycle highlights the use of its lithium salt reacted with an alkylating agent containing a good leaving group (like Br, I, or tosylate) as a method for preparing N-substituted derivatives. google.com
The success of the convergent strategies described above relies on the appropriate choice of a "propanoate synthon"—a three-carbon chemical building block that already contains the methyl ester functionality.
For the Michael addition pathway, the synthon is methyl acrylate (CH₂=CHCOOCH₃) . It serves as the Michael acceptor, providing the three-carbon chain and the ester group in a single, readily available reagent. This synthon is ideal for creating β-amino esters. nih.gov
For the Sₙ2 alkylation pathway, the synthon is a methyl 3-halopropanoate (X-CH₂CH₂COOCH₃, where X = Cl, Br, I) . In this case, the propanoate unit acts as the electrophile, with the halogen atom serving as a leaving group that is displaced by the nucleophilic nitrogen of the isothiazolinone anion.
The choice between these two convergent strategies would depend on factors like the relative reactivity of the isothiazolinone nitrogen, potential side reactions, and the commercial availability and stability of the respective propanoate synthons.
Table 2: Comparison of Propanoate Synthons for C-N Bond Formation
| Synthon | Chemical Structure | Reaction Type | Key Features |
| Methyl Acrylate | CH₂=CHCOOCH₃ | Aza-Michael Addition | Atom economical; reacts with the N-H bond directly (often with a catalyst); forms a C-C-N-ester linkage. |
| Methyl 3-Halopropanoate | X-CH₂CH₂COOCH₃ (X=Br, I) | Nucleophilic Substitution (Sₙ2) | Requires pre-formation of an isothiazolinone anion (strong base needed); produces a halide salt byproduct. |
Optimization of Reaction Conditions and Yields for Convergent Syntheses
The optimization of reaction conditions is a critical step in developing efficient convergent synthetic routes for complex molecules like this compound. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the final product. For the synthesis of the isothiazole core, various strategies have been optimized to enhance efficiency.
One effective, transition-metal-free, one-pot method for creating 3,5-disubstituted isothiazoles involves the use of β-ketodithioesters with ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source. sci-hub.se Research has shown that the electronic nature of substituents on the aromatic ring of the β-ketodithioester component significantly influences the reaction time. Substrates with electron-donating groups generally require longer reaction times compared to those with electron-withdrawing groups. sci-hub.se
Another approach focuses on the synthesis of 3-amino-5-arylisothiazoles from propynenitriles. The optimized conditions for this two-step addition/cyclization sequence utilize 3 equivalents of sodium sulfide (B99878) and 7 equivalents of chloramine, with the reaction temperatures controlled at 70 °C and subsequently at 0 °C. sci-hub.se This method represents a significant improvement over previous procedures, particularly for creating isothiazoles with sterically hindered groups at the 5-position. sci-hub.se
The choice of solvent and base can also be pivotal. In certain syntheses of isothiazole derivatives, the sequential introduction of 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine (B128534) has been shown to dramatically increase the yield to as high as 90%. thieme-connect.com
The following table summarizes various optimized conditions for the synthesis of isothiazole derivatives, which are foundational for producing the target compound.
Table 1: Optimization of Reaction Conditions for Isothiazole Synthesis
| Precursors | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| β-Ketodithioesters, NH₄OAc | Air (Oxidant) | Acetic Acid | N/A | Variable | Good | sci-hub.se |
| Propynenitriles | Na₂S, Chloramine | N/A | 70 then 0 | N/A | Good | sci-hub.se |
| β-Bromo-α,β-unsaturated aldehydes | Urea, NaSCN | N/A | N/A | N/A | 75-87 | sci-hub.se |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound, aims to reduce the environmental impact of chemical manufacturing. sruc.ac.uk This involves developing methodologies that are safer, more energy-efficient, and generate less waste. nih.govresearchgate.net
Solvent-free, or neat, synthesis is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. A simple, rapid, and eco-friendly neat synthesis of isothiazoles has been developed using ammonium thiocyanate. rsc.org This approach is noteworthy for its efficiency and for providing insights into the formation of β-enaminone intermediates. rsc.org
Another promising solvent-free method is the oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com This reaction proceeds efficiently at room temperature without the need for a solvent. thieme-connect.com Furthermore, syntheses of thiazole (B1198619) and thiadiazine derivatives have been successfully carried out under solvent-free conditions using ultrasonic irradiation, highlighting the broad applicability of this green technique. tandfonline.comresearchgate.net The use of water as a solvent is another environmentally benign strategy that has been employed in the synthesis of acetylthiazoles, further reducing reliance on volatile organic solvents. jsynthchem.com
Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically accelerate reaction rates, increase yields, and improve product purity compared to conventional heating methods. tandfonline.comscilit.com
Microwave-Assisted Synthesis: Microwave heating has been successfully applied to the Hantzsch thiazole synthesis, leading to higher yields in significantly shorter reaction times (e.g., 8 hours conventionally vs. minutes with microwave). nih.gov In one-pot syntheses of isothiazole derivatives from β-bromo-α,β-unsaturated aldehydes, microwave irradiation proved highly efficient. sci-hub.seresearchgate.net The yields for 4-cyanoisothiazoles were found to be independent of whether the reaction was run for several hours at room temperature or for just 1–2 minutes under microwave irradiation. thieme-connect.com This technology offers scalability, cost-effectiveness, and simpler purification processes. nih.govresearchgate.net
Ultrasound-Assisted Synthesis: Ultrasound irradiation (sonochemistry) is another green technology widely used to enhance chemical reactions. tandfonline.com It offers benefits such as greater product purity, lower costs, high yields, and simple workups. tandfonline.comscilit.com The synthesis of thiazole and thiadiazine derivatives has been achieved under solvent-free conditions using ultrasound, demonstrating its power as an eco-friendly tool. tandfonline.comresearchgate.net Studies have shown that ultrasound can produce yields of up to 99% in as little as 2 minutes, compared to 30-150 minutes for conventional methods. wisdomlib.org This technique has been used with reusable catalysts like alum in water, further enhancing its green credentials. jsynthchem.com
Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Methods for Heterocycles
| Synthesis Method | Reaction Time | Yield (%) | Key Advantages | Ref |
|---|---|---|---|---|
| Conventional Heating | Hours (e.g., 8 h) | Lower | Standard procedure | nih.gov |
| Microwave Irradiation | Minutes (e.g., 1-10 min) | 75-98% | Rapid, high yield, energy-efficient | thieme-connect.comnih.govresearchgate.net |
Mechanochemistry, particularly ball milling, has emerged as a powerful and sustainable technique for synthesizing heterocyclic compounds without the need for bulk solvents. nih.govmdpi.com This solid-state approach involves inducing chemical reactions through mechanical force, which can accelerate reaction times, enhance yields, and eliminate solvent waste. nih.gov
High-energy and planetary ball milling have been used to facilitate key chemical transformations in the synthesis of diverse nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov The technique has been successfully applied to condensation reactions and multicomponent cascade reactions for synthesizing N-heterocycles. mdpi.com Key parameters such as milling frequency, the material of the milling jar, and the use of small amounts of liquid in liquid-assisted grinding (LAG) can significantly influence the reaction outcome and even control regioselectivity in cycloadditions. researchgate.netnih.gov While challenges such as scalability and equipment wear exist, innovations in reactor design and monitoring are expanding the application of ball milling in green chemistry. nih.gov
Recyclable Catalysts: A key principle of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. In the synthesis of thiazole and isothiazole derivatives, several types of recyclable catalysts have been employed.
Zeolites: NaY zeolite has been used as a reusable catalyst and solid support for the microwave-assisted, solvent-free synthesis of benzothiazoles.
Alum (KAl(SO₄)₂·12H₂O): This inexpensive, non-toxic, and environmentally friendly catalyst has been used for the one-pot synthesis of acetylthiazoles under ultrasound irradiation in water. The catalyst can be recycled multiple times without a significant loss in efficiency. jsynthchem.com
Biocatalysts: Chitosan-based hydrogels have been developed as eco-friendly, recyclable biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation. nih.govmdpi.com These catalysts offer high yields and can be reused multiple times without a substantial reduction in catalytic potency. nih.govmdpi.com
Renewable Feedstocks: The use of renewable feedstocks, typically derived from biomass like plants, is a fundamental goal of green chemistry, shifting away from depleting fossil fuels. rsc.org Biomass, including cellulose (B213188), lignins, and sugars, can be transformed into valuable platform chemicals. nih.gov Aromatic N-heterocyclic compounds, which are traditionally produced from petroleum, can be synthesized from biomass-derived starting materials. researchgate.net For example, a pyridazine-based compound has been efficiently synthesized from guaiacol (B22219) and succinic anhydride, both of which can be sourced from biomass. researchgate.net While the direct synthesis of this compound from renewable feedstocks is not yet established, the principles of using bio-based starting materials for constructing heterocyclic rings are a key area of ongoing research. nso-journal.orgrsc.org
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they minimize the generation of unwanted byproducts and waste.
For the synthesis of the isothiazole ring, cycloaddition and condensation reactions are often employed. sci-hub.se To maximize atom economy, synthetic routes should be designed to favor reactions that incorporate the maximum number of atoms from the starting materials into the final structure. For instance, intramolecular ring-to-ring isomerizations represent an ideal synthetic approach, offering 100% atom economy as all atoms of the reactant are reorganized into the product. mdpi.com In contrast, substitution reactions often have poor atom economy because they generate stoichiometric byproducts that are discarded as waste. By carefully selecting reaction types and designing convergent pathways, chemists can significantly reduce waste and create a more sustainable synthesis for compounds like this compound.
Reactivity and Derivatization of Methyl 3 3 Oxo 2 Isothiazolyl Propanoate
Transformations of the Isothiazole (B42339) Heterocycle
The chemical properties and reactivity of the isothiazole ring are largely defined by its delocalized π-orbital system. thieme-connect.com However, the 3-oxo functionality in Methyl 3-(3-oxo-2-isothiazolyl)propanoate introduces features characteristic of both aromatic and non-aromatic systems, leading to a diverse range of potential transformations.
Functionalization at Various Ring Positions
Modification of the isothiazole ring is a key strategy for creating derivatives with altered properties. This can be achieved through various substitution reactions, with the regioselectivity and feasibility being heavily influenced by the existing substituents.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for many aromatic systems, involving the replacement of a ring atom (typically hydrogen) with an electrophile. wikipedia.orgmasterorganicchemistry.com For the isothiazole ring system, its reactivity towards electrophiles is diminished compared to benzene (B151609) due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring. ias.ac.in In the case of this compound, the isothiazolone (B3347624) core is further deactivated by the carbonyl group at the C3 position and the nitrogen atom at position 2. These features reduce the electron density of the ring, making it less nucleophilic and thus significantly less reactive towards electrophiles. tcu.edu
Generally, if substitution were to occur under forcing conditions, the electrophile would likely attack the C4 position. This is because the C5 position is adjacent to the electron-withdrawing sulfur atom, and the C4 position is the least deactivated. Common electrophilic substitution reactions like nitration and halogenation, which are standard for many aromatic compounds, are challenging for this particular isothiazolone core. numberanalytics.comnumberanalytics.com
Table 1: Predicted Reactivity of Isothiazolone Core in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Outcome for this compound |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Reaction is unlikely; severe decomposition may occur. |
| Halogenation | Br₂/FeBr₃ | Reaction is unlikely; ring is highly deactivated. |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Reaction is unlikely; Lewis acid may complex with heteroatoms. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely; ring is highly deactivated. |
Nucleophilic substitution is more pertinent to isothiazole systems, particularly when the ring is substituted with good leaving groups, such as halogens. thieme-connect.com The presence of an electron-withdrawing group at the C3 position, like the carbonyl in this compound, facilitates nucleophilic attack, especially at the C5 position. thieme-connect.com
For a hypothetical derivative, such as 5-chloro-methyl 3-(3-oxo-2-isothiazolyl)propanoate, the chlorine atom at the C5 position would be susceptible to displacement by various nucleophiles. thieme-connect.com This provides a versatile route for introducing a range of functional groups onto the isothiazole core.
Illustrative Reactions on a Halogenated Analog:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines could yield 5-amino derivatives.
Alkoxylation: Treatment with sodium alkoxides (e.g., sodium methoxide) would lead to the formation of 5-alkoxyisothiazoles. thieme-connect.com
Thiolation: Reactions with thiolates can introduce sulfur-based functional groups at the C5 position. thieme-connect.com
Table 2: Examples of Nucleophilic Substitution on a Hypothetical 5-Chloro-isothiazolone Derivative
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine | 5-Piperidinyl-isothiazolone |
| Alkoxide | Sodium methoxide (B1231860) | 5-Methoxy-isothiazolone |
| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-isothiazolone |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Halogenated isothiazoles are excellent substrates for these transformations, allowing for the introduction of aryl, vinyl, or alkyl groups. thieme-connect.comresearchgate.net
Starting from a bromo- or iodo-substituted derivative of this compound (e.g., at the C4 or C5 position), one could perform various cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would introduce an aryl or vinyl group (R).
Heck Coupling: This reaction would couple the halogenated isothiazolone with an alkene, forming a new C-C bond at the site of the halogen.
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would install an alkynyl substituent. youtube.com
These reactions significantly expand the synthetic utility of the isothiazolone scaffold, enabling the construction of complex molecules. rsc.org
Ring-Opening and Ring-Closing Metathesis Involving Isothiazole Core
The isothiazolone ring can be susceptible to ring-opening upon interaction with certain nucleophiles. nih.gov This reactivity is enhanced by the strained N-S bond and the presence of the activating carbonyl group. For example, strong nucleophiles like thiols can attack the sulfur atom, leading to cleavage of the N-S bond and ring opening. nih.gov This process typically results in the formation of acyclic compounds, such as N-substituted malonamic or acetamide (B32628) derivatives, rather than a metathesis event. nih.gov
Ring-closing metathesis (RCM) is a powerful reaction for synthesizing cyclic compounds, typically from a diene precursor using a metal catalyst (e.g., Grubbs' catalyst). organic-chemistry.orgwikipedia.org For RCM to involve the isothiazole core of this compound directly, the ring itself would need to contain olefinic functionalities that can participate in the metathesis reaction. A more plausible scenario involves the application of RCM to substituents attached to the isothiazole ring. For instance, if both the N-propanoate chain and a substituent at the C4 or C5 position contained terminal alkene moieties, an intramolecular RCM could be envisioned to form a new ring fused to the isothiazole core. However, this is a transformation of the side chains rather than a direct metathesis of the core heterocycle itself. nih.gov
Photochemical and Thermal Rearrangement Reactions of Isothiazoles
Isothiazoles are known to undergo rearrangements when subjected to photochemical or thermal conditions. researchgate.net Upon photoexcitation, isothiazoles can isomerize to the more stable thiazoles. repec.orgresearchgate.net This process is believed to proceed through a series of structural rearrangements of the excited state molecule. repec.orgrsc.org
For this compound, irradiation with UV light could potentially induce a rearrangement of the isothiazolone ring. The most likely outcome would be isomerization to a thiazolone derivative. For example, photoisomerization could lead to the formation of Methyl 3-(3-oxo-2-thiazolyl)propanoate or Methyl 3-(2-oxo-3-thiazolyl)propanoate, depending on the specific bond cleavages and reformations that occur during the rearrangement pathway. researchgate.netrsc.org The exact product distribution can be influenced by factors such as the solvent and the presence of sensitizers or quenchers. researchgate.net These photochemical permutations offer a unique method for accessing structural isomers that may be difficult to synthesize through conventional means. repec.orgresearchgate.net
Reactions of the Propanoate Ester Group
The propanoate ester moiety in this compound is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of analogs. Key reactions include hydrolysis, transesterification, and reduction of the carbonyl group, as well as derivatization at the alpha and beta positions of the propanoate chain.
Ester Hydrolysis and Transesterification for Analog Generation
Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, is a fundamental reaction for modifying this compound. This process can be catalyzed by either acid or base.
Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products: the corresponding carboxylic acid, 3-(3-oxo-2-isothiazolyl)propanoic acid, and methanol (B129727).
Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid. Subsequent acidification is necessary to obtain the free carboxylic acid. This method is often preferred due to its irreversibility and typically higher yields.
Table 1: Comparison of Hydrolysis Conditions for Propanoate Esters
| Condition | Reagents | Products | Key Features |
| Acid-Catalyzed | Dilute strong acid (e.g., HCl, H₂SO₄), excess H₂O, heat | 3-(3-Oxo-2-isothiazolyl)propanoic acid + Methanol | Reversible reaction |
| Base-Mediated | Aqueous base (e.g., NaOH, KOH), heat; then acid workup | 3-(3-Oxo-2-isothiazolyl)propanoic acid + Methanol | Irreversible reaction, forms carboxylate salt intermediate |
Transesterification, the conversion of one ester to another, is a powerful tool for generating analogs of this compound with varied ester functionalities. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. To favor the formation of the new ester, the reactant alcohol is typically used in large excess.
Reductions of the Ester Carbonyl to Alcohol Functionality
The ester carbonyl of this compound can be reduced to a primary alcohol, yielding 3-(3-oxo-2-isothiazolyl)propan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. The reaction proceeds via a two-step reduction, initially forming an aldehyde intermediate which is then further reduced to the alcohol.
It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. This selectivity allows for the reduction of other functional groups within a molecule while leaving the ester intact.
Table 2: Common Reducing Agents for Ester Reduction
| Reducing Agent | Product | Notes |
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Powerful, non-selective reducing agent. |
| Sodium borohydride (NaBH₄) | No reaction | Can be used to selectively reduce aldehydes and ketones in the presence of esters. |
Derivatization at the Alpha and Beta Positions of the Propanoate Chain
The carbon framework of the propanoate chain offers further opportunities for structural modification through carbanion chemistry and conjugate addition reactions.
The protons on the carbon alpha to the ester carbonyl (the α-carbon) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The formation of the enolate from this compound would create a nucleophilic center at the α-position, allowing for reactions such as alkylation.
The acidity of the α-protons in propanoate esters is influenced by the electron-withdrawing nature of the carbonyl group. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is crucial for the efficient and quantitative formation of the enolate, minimizing side reactions such as self-condensation.
The aza-Michael addition, a type of conjugate addition, is a valuable reaction for introducing nitrogen-containing functional groups at the β-position of an α,β-unsaturated carbonyl compound. While this compound itself is saturated, its unsaturated analog, Methyl 3-(3-oxo-2-isothiazolyl)acrylate, would be an excellent substrate for such reactions.
In a typical aza-Michael addition, a nitrogen nucleophile, such as a primary or secondary amine, adds to the β-carbon of the α,β-unsaturated ester. This reaction is a powerful method for synthesizing β-amino acid derivatives, which are important structural motifs in many biologically active molecules.
Synthetic Utility of this compound as a Building Block
The isothiazole ring system is a prominent feature in many pharmaceutically important compounds. nih.gov The reactivity of the propanoate side chain of this compound, coupled with the inherent biological relevance of the isothiazole core, makes this compound a valuable starting material for the synthesis of novel therapeutic agents and other functional molecules. The ability to readily modify the ester group and the propanoate backbone allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Incorporation into More Complex Molecular Architectures
The isothiazolin-3-one ring system is a recognized pharmacophore and a versatile synthetic intermediate. nih.gov The N-substitution with a methyl propanoate chain in this compound offers a handle for its incorporation into larger and more complex molecular frameworks. The reactivity of the isothiazolin-3-one ring, particularly its susceptibility to nucleophilic attack and ring-opening, alongside the chemical accessibility of the ester group, provides multiple avenues for derivatization.
One key reaction of isothiazolin-3-ones is their interaction with thiol-containing compounds. This reaction typically proceeds via a nucleophilic attack on the sulfur atom, leading to the cleavage of the S-N bond and the formation of a ring-opened mercaptoacrylamide derivative. nih.gov This reactivity can be strategically employed to conjugate the isothiazolinone moiety to cysteine-containing peptides or other thiol-functionalized molecules, thereby creating more complex bioactive hybrids.
Furthermore, the isothiazolin-3-one scaffold can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions between isothiazol-3(2H)-ones and in situ generated azomethine ylides have been shown to produce novel thiazolidine (B150603) or oxazolidine (B1195125) derivatives, depending on the reaction conditions. researchgate.net This type of reaction allows for the rapid construction of intricate polycyclic systems from relatively simple precursors. The double bond within the isothiazolinone ring can act as a dienophile or a dipolarophile, opening up possibilities for Diels-Alder and other cycloaddition reactions to build complex carbocyclic and heterocyclic frameworks.
The propanoate ester side chain provides an additional site for modification. Standard ester manipulations, such as hydrolysis to the corresponding carboxylic acid, amidation with various amines, or reduction to the alcohol, can be performed to append new functionalities. For example, the carboxylic acid derivative could be coupled with amines using standard peptide coupling reagents to form amide bonds, linking the isothiazolinone core to amino acids, peptides, or other amine-containing molecules.
Table 1: Potential Reactions for Incorporating this compound into Complex Molecules
| Reaction Type | Reactant | Potential Product |
| Nucleophilic Ring Opening | Thiol (e.g., Cysteine) | Ring-opened mercaptoacrylamide conjugate |
| [3+2] Cycloaddition | Azomethine Ylide | Thiazolidine or Oxazolidine derivative |
| Ester Hydrolysis | Base or Acid | 3-(3-Oxo-2-isothiazolyl)propanoic acid |
| Amidation | Amine, Coupling Agent | N-substituted 3-(3-Oxo-2-isothiazolyl)propanamide |
Tandem Reactions and Cascade Processes Utilizing its Dual Functionality
The presence of both an electrophilic isothiazolinone ring and a nucleophilically-receptive ester group on the same molecule makes this compound an ideal candidate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
A plausible tandem reaction could involve an initial Michael addition to the α,β-unsaturated system of the isothiazolinone ring, followed by an intramolecular cyclization involving the propanoate ester. For example, a nucleophile could add to the C5 position of the isothiazolinone ring, generating an enolate intermediate. This enolate could then undergo an intramolecular Claisen-type condensation or a similar cyclization with the ester functionality, leading to the formation of a new fused ring system. Such tandem Michael addition-cyclization sequences are powerful tools for the construction of complex polycyclic structures. frontiersin.orgnih.gov
Another potential cascade process could be initiated by the ring-opening of the isothiazolinone. As mentioned, reaction with a dinucleophile, such as an amino thiol, could first open the ring via attack at the sulfur atom. The newly formed thiol or amine could then participate in an intramolecular reaction with the propanoate ester, leading to the formation of a new heterocyclic ring. This would represent a tandem ring-opening-cyclization sequence, transforming the initial structure into a completely different and more complex scaffold.
The dual functionality also allows for orthogonal reactions in a one-pot setting. For instance, the ester could be selectively hydrolyzed under basic conditions, and then the resulting carboxylate could participate in a reaction, while the isothiazolinone ring remains intact for a subsequent transformation under different conditions. The ability to control the reactivity of each functional group independently is key to designing sophisticated cascade processes.
Table 2: Hypothetical Tandem/Cascade Reactions of this compound
| Initiating Step | Subsequent Reaction(s) | Potential Product Class |
| Michael Addition to Isothiazolinone | Intramolecular Cyclization (e.g., Claisen) | Fused Bicyclic Heterocycles |
| Nucleophilic Ring Opening | Intramolecular Cyclization | Macrocycles or new Heterocyclic Systems |
| Selective Ester Hydrolysis | Intermolecular Reaction at Carboxylate, followed by reaction at Isothiazolinone | Differentiated Polyfunctional Molecules |
Synthesis of Polymeric and Material Precursors from Propanoate Esters
The structure of this compound suggests its potential as a monomer or a precursor to monomers for polymerization. Both the isothiazolinone ring and the propanoate ester can be envisaged to participate in polymerization reactions.
The isothiazolinone ring itself, being a strained heterocycle, could potentially undergo ring-opening metathesis polymerization (ROMP). britannica.comwikipedia.org ROMP is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. youtube.comyoutube.com While the double bond in the isothiazolinone ring is part of a conjugated system, under appropriate catalytic conditions, it might be susceptible to ring-opening polymerization, leading to polymers with the isothiazolinone-derived unit in the polymer backbone. Such polymers could exhibit interesting properties due to the presence of the sulfur and nitrogen atoms.
Alternatively, the propanoate ester can be modified to introduce a polymerizable group. For instance, reduction of the ester to the corresponding alcohol would yield 3-(3-Oxo-2-isothiazolyl)propan-1-ol. This alcohol could then be acylated with acryloyl chloride or methacryloyl chloride to produce a vinyl monomer. This monomer, containing the isothiazolinone moiety as a side group, could then be polymerized via free radical or controlled radical polymerization techniques to yield functional polymers. The pendant isothiazolinone groups could then be used for post-polymerization modification or to impart specific properties, such as antimicrobial activity, to the resulting material.
Furthermore, the synthesis of polyamides or polyesters is conceivable. Hydrolysis of the methyl ester to the carboxylic acid, followed by conversion to an acid chloride or activation with a coupling agent, would allow for polycondensation with a diamine or a diol, respectively. Similarly, amidation of the ester with a diamine could lead to a monomer with two amine functionalities, which could then be polymerized. The incorporation of the isothiazole heterocycle into the main chain of polymers has been shown to modulate their electronic and thermal properties. rsc.orgmdpi.com
Table 3: Potential Polymerization Pathways Involving this compound
| Monomer Type | Polymerization Method | Resulting Polymer Type |
| This compound (as cyclic olefin) | Ring-Opening Metathesis Polymerization (ROMP) | Polymer with isothiazolinone-derived backbone |
| 3-(3-Oxo-2-isothiazolyl)propyl acrylate (B77674)/methacrylate | Radical Polymerization | Poly(acrylate/methacrylate) with pendant isothiazolinone groups |
| 3-(3-Oxo-2-isothiazolyl)propanoic acid (with diamine/diol) | Polycondensation | Polyamide or Polyester with isothiazolinone in the backbone |
Mechanistic Investigations of Reactions Involving Methyl 3 3 Oxo 2 Isothiazolyl Propanoate
Mechanistic Pathways in Isothiazole (B42339) Synthesis
The formation of the isothiazole ring is a key process that can proceed through various mechanistic routes. The specific substituents and reaction conditions dictate the operative pathway.
Annulation reactions that form the isothiazole ring can, under certain conditions, involve electron transfer steps. While radical mechanisms are not always the most common pathway for isothiazole synthesis, they can be initiated by specific reagents or photochemical conditions. In the context of forming the core structure of Methyl 3-(3-Oxo-2-isothiazolyl)propanoate, a hypothetical electron transfer mechanism could involve a single-electron transfer (SET) to a suitable acyclic precursor. This would generate a radical anion, which could then undergo intramolecular cyclization. The resulting radical intermediate would subsequently be oxidized to form the final isothiazole ring. Electron transmission spectroscopy has been used to study the temporary anion states of isothiazole, providing insight into its electron-acceptor properties which are relevant to such mechanisms. researchgate.net
Catalysts and reagents play a pivotal role in directing the course of isothiazole synthesis. organic-chemistry.org
Potassium Hydroxide (B78521) (KOH): As a strong base, KOH is instrumental in reactions where deprotonation is a key step. organic-chemistry.org In the synthesis of isothiazole derivatives, KOH can facilitate the formation of a nucleophilic species by abstracting an acidic proton from a precursor molecule. organic-chemistry.org This nucleophile can then attack an electrophilic sulfur source, initiating the cyclization process. The base-mediated approach is often advantageous due to its simplicity and the avoidance of expensive transition-metal catalysts. organic-chemistry.org
Rhodium Complexes: Transition metals, particularly rhodium complexes, are powerful catalysts for constructing heterocyclic rings. organic-chemistry.orgresearchgate.net Rhodium-catalyzed reactions often proceed through organometallic intermediates, enabling transformations that are otherwise difficult to achieve. organic-chemistry.orgnih.gov For instance, rhodium catalysts can facilitate the transannulation of 1,2,3-thiadiazoles with nitriles to form isothiazoles. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of an α-thiavinyl Rh-carbenoid intermediate, which then undergoes cyclization. organic-chemistry.orgnih.gov Rhodium-catalyzed oxidative annulation is another pathway where a C-H bond is activated, followed by the insertion of sulfur and subsequent ring closure. researchgate.netrsc.org
| Catalyst/Reagent | Mechanistic Role | Example Reaction Type |
| KOH | Base-promoted deprotonation to generate a nucleophile. | Two-component annulation of a dithioester and an aryl acetonitrile (B52724). organic-chemistry.org |
| Rhodium Complex | Formation of reactive organometallic intermediates (e.g., Rh-carbenoid). | Transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.orgnih.gov |
The cyclization step in isothiazole synthesis proceeds through various intermediates and transition states, the nature of which depends on the specific reactants and conditions. In a base-catalyzed cyclization, an open-chain thioenolate or a related anionic species is a plausible intermediate. The subsequent intramolecular nucleophilic attack on the nitrogen-containing moiety would lead to the formation of the N-S bond. The transition state for this ring-closing step would involve a specific geometric arrangement of the reacting atoms, with the activation energy being influenced by factors such as ring strain and electronic effects of the substituents. Computational studies are often employed to model these transition states and to elucidate the lowest energy pathway. In rhodium-catalyzed reactions, metallacycle species have been proposed as key intermediates. researchgate.net
Mechanistic Studies of Ester Transformations
The methyl propanoate side chain of the target molecule is susceptible to various transformations, most notably hydrolysis and transesterification. The mechanisms of these reactions are well-established in organic chemistry.
Ester hydrolysis is the cleavage of an ester bond by reaction with water. libretexts.org This process can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. quora.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com A series of proton transfers follows, ultimately leading to the expulsion of methanol (B129727) and the formation of 3-(3-Oxo-2-isothiazolyl)propanoic acid. youtube.com This reaction is reversible. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. youtube.com This forms a tetrahedral intermediate from which the methoxide (B1231860) ion is expelled. youtube.com The methoxide ion then deprotonates the newly formed carboxylic acid in an irreversible step, yielding a carboxylate salt and methanol. youtube.com This reaction is known as saponification and, unlike acid-catalyzed hydrolysis, it goes to completion. libretexts.org
| Condition | Key Mechanistic Steps | Nature of Reaction |
| Acidic | 1. Protonation of carbonyl oxygen. libretexts.org2. Nucleophilic attack by water. youtube.com3. Proton transfer and elimination of alcohol. youtube.com | Reversible libretexts.org |
| Basic | 1. Nucleophilic attack by hydroxide ion. youtube.com2. Elimination of alkoxide leaving group. youtube.com3. Irreversible deprotonation of carboxylic acid. youtube.com | Irreversible (goes to completion) libretexts.org |
Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Transesterification: The mechanism mirrors that of acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated by the acid catalyst. byjus.com The new alcohol then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. byjus.commasterorganicchemistry.com After proton transfers, the original alcohol (methanol in this case) is eliminated, and deprotonation of the carbonyl oxygen yields the new ester and regenerates the acid catalyst. byjus.commasterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a potent nucleophile, an alkoxide ion. byjus.com This alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The original methoxide group is then eliminated, resulting in the formation of the new ester. byjus.com
The equilibrium of the transesterification reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products (e.g., methanol) by distillation. wikipedia.org
Mechanisms of Additions to Unsaturated Propanoate Systems
The core structure of this compound features a 1,2-thiazol-3(2H)-one ring, which contains an α,β-unsaturated carbonyl system. This structural motif makes the heterocyclic ring susceptible to nucleophilic conjugate addition, often referred to as a Michael addition. wikipedia.org In this type of reaction, a nucleophile adds to the β-carbon of the unsaturated system. wikipedia.org For the 3-oxo-isothiazolyl ring, the potential electrophilic sites for nucleophilic attack are the carbonyl carbon, the sulfur atom, and the C5 carbon, which is β to the carbonyl group.
The general mechanism for a conjugate addition to this system involves the attack of a nucleophile (Michael donor) on the electron-poor β-carbon (C5) of the isothiazolone (B3347624) ring (Michael acceptor). wikipedia.org This attack is facilitated by the electron-withdrawing nature of the conjugated carbonyl group. The initial addition results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized across the oxygen, C4, and C5 atoms. Subsequent protonation of this intermediate, typically at the α-carbon (C4), yields the saturated 3-oxo-isothiazolidine product.
Nucleophilic Attack: A nucleophile adds to the β-carbon (C5) of the α,β-unsaturated system within the isothiazolone ring.
Formation of Enolate: A resonance-stabilized enolate intermediate is formed.
Protonation: The enolate is protonated at the α-carbon (C4) to yield the final adduct.
It is important to note that the reactivity of the isothiazolone ring is complex. Besides conjugate addition at C5, nucleophilic attack at the sulfur atom can also occur, which often leads to the cleavage and opening of the heterocyclic ring. nih.gov This ring-opening mechanism is fundamental to the biocidal activity of many isothiazolinone derivatives, as the electron-deficient sulfur atom readily reacts with nucleophilic residues, such as thiols in enzymes. nih.gov The specific reaction pathway—whether conjugate addition or ring-opening—depends on various factors, including the nature of the nucleophile, the substituents on the ring, and the reaction conditions.
Photochemical Reaction Mechanisms of Isothiazole Systems
The photochemistry of isothiazole and its derivatives has been the subject of extensive theoretical investigation to elucidate the mechanisms of their photoisomerization and phototransposition reactions. Upon absorption of ultraviolet light, these molecules are promoted to an excited electronic state, from which they can undergo a series of transformations leading to various isomers.
Exploration of Excited State Potential Energy Surfaces
Understanding the photochemical behavior of isothiazoles requires a detailed exploration of their ground and excited state potential energy surfaces (PESs). cdnsciencepub.comyoutube.com Computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Møller-Plesset (MP2-CAS) theory, have been employed to map these surfaces for model systems like 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole. thieme-connect.com
These studies calculate the energies of the molecule in its ground state (S₀) and first singlet excited state (S₁) across different molecular geometries. The calculations identify key points on the PESs, including minima corresponding to stable reactants and products, transition states representing energy barriers, and, crucially, regions where the S₀ and S₁ surfaces intersect. youtube.com The journey of a molecule from its initial excited state (the Franck-Condon region) to the final photoproduct is traced as a path across the S₁ surface, often involving a decay back to the S₀ surface through an intersection point. thieme-connect.com By comparing the energy barriers associated with different potential pathways, these theoretical models can predict the most favorable reaction mechanism.
Conical Intersections and Their Role in Photoreactions
Conical intersections are critical features of potential energy surfaces that govern the fate of most photochemical reactions. nsf.govwikipedia.org They are points of degeneracy where two electronic states (such as the S₁ excited state and the S₀ ground state) have the same energy. nsf.gov These intersections act as "molecular funnels," facilitating extremely rapid and efficient non-radiative transitions from an upper electronic state to a lower one. thieme-connect.comnsf.gov
In the context of isothiazole photochemistry, conical intersections play a crucial role in the phototransposition process. thieme-connect.com After photoexcitation to the S₁ state, the molecule's geometry distorts as it moves along the excited-state surface until it reaches a conical intersection. thieme-connect.com At this point, the Born-Oppenheimer approximation breaks down, and the molecule can efficiently "hop" from the S₁ surface back to the S₀ surface. nsf.gov The specific geometry of the molecule at the conical intersection determines the subsequent reaction path on the ground state surface, leading to either the starting material or a rearranged photoproduct. thieme-connect.combeilstein-journals.org The determination of the structures of these conical intersections is therefore essential for understanding and predicting the outcomes of isothiazole photoreactions. thieme-connect.com
Proposed Phototransposition Routes (e.g., Internal Cyclization-Isomerization, Ring Contraction-Ring Expansion, Direct Mechanisms)
Theoretical studies on methyl-substituted isothiazoles have evaluated three primary mechanisms to explain their photochemical isomerization into thiazoles and other products. nih.govthieme-connect.comwikipedia.org
Internal Cyclization-Isomerization (Path A): This pathway involves the initial formation of a bicyclic intermediate through an internal cyclization. This is followed by a series of bond cleavages and rearrangements (isomerizations) that ultimately lead to the photoproduct. thieme-connect.com For example, the transformation might proceed through a Dewar-type intermediate.
Ring Contraction-Ring Expansion (Path B): This mechanism posits that the isothiazole ring first contracts to a smaller, strained ring system. This unstable intermediate then undergoes a ring expansion in a different manner to form the final isomerized product. thieme-connect.com
Direct Mechanism (Path C): This route proposes a more direct transformation without the formation of distinct bicyclic or ring-contracted intermediates on the ground state surface. The reaction is theorized to proceed from the reactant in its excited state directly to a conical intersection, from which it decays to the photoproduct on the ground state. thieme-connect.com This pathway is often described by the sequence: Reactant → Franck-Condon Region → Conical Intersection → Photoproduct. nih.govthieme-connect.com
Computational modeling suggests that for methyl-substituted isothiazoles, the direct mechanism (Path C) is generally the most favorable from both energetic and kinetic standpoints, providing a better explanation for experimental observations compared to the other proposed routes. thieme-connect.comwikipedia.org
Table 1: Comparison of Proposed Photochemical Reaction Pathways for Isothiazoles
| Mechanism | Key Intermediates/Features | General Description |
|---|---|---|
| Internal Cyclization-Isomerization (Path A) | Bicyclic intermediates (e.g., Dewar-type structures) | The isothiazole ring undergoes an electrocyclic ring closure, followed by heteroatom migration and subsequent ring-opening to form the product. wikipedia.org |
| Ring Contraction-Ring Expansion (Path B) | Strained, ring-contracted species | The five-membered ring first contracts, followed by a rearrangement and expansion to form the isomerized five-membered ring product. thieme-connect.com |
| Direct Mechanism (Path C) | Conical Intersection | The excited molecule proceeds directly to a conical intersection, where it decays to the ground state surface, leading to the final photoproduct without stable intermediates. nih.govthieme-connect.com |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the chemical environment, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Probing Chemical Environments and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For Methyl 3-(3-Oxo-2-isothiazolyl)propanoate, ¹H and ¹³C NMR would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl ester group (-OCH₃) would likely appear as a singlet. The two methylene (B1212753) groups (-CH₂CH₂-) of the propanoate chain would present as two distinct triplets, with their chemical shifts influenced by the adjacent electron-withdrawing groups. Protons on the isothiazole (B42339) ring would appear in the aromatic or vinylic region, with their specific shifts and coupling patterns confirming their positions relative to the nitrogen, sulfur, and carbonyl functionalities.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. Key signals would include those for the two carbonyl carbons (one from the ester and one from the isothiazolinone ring), the methoxy (B1213986) carbon, the two methylene carbons, and the carbons within the heterocyclic ring. The chemical shifts provide information about the electronic environment of each carbon. For instance, the carbonyl carbons are expected to be significantly downfield due to deshielding effects.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester -C(=O)OCH₃ | ~3.7 (singlet) | ~52 |
| N-CH₂-CH₂- | ~4.0 (triplet) | ~45 |
| N-CH₂-CH₂- | ~2.8 (triplet) | ~34 |
| Ester -C(=O)O- | - | ~172 |
| Isothiazole Ring -CH= | ~7.5-8.5 (doublet) | ~120-130 |
| Isothiazole Ring =CH-S | ~7.0-8.0 (doublet) | ~115-125 |
| Isothiazole Ring -C=O | - | ~165 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental formula (C₇H₉NO₃S).
The fragmentation pattern observed in the mass spectrum offers structural clues, as the molecule breaks apart in a predictable manner. Key fragmentation pathways for this compound would likely involve:
Loss of the methoxy radical (•OCH₃) from the molecular ion.
Loss of the methoxycarbonyl group (•COOCH₃).
Cleavage of the propanoate side chain.
Fragmentation of the isothiazolinone ring system.
Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. docbrown.info
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
|---|---|---|
| 187 | [C₇H₉NO₃S]⁺ | Molecular Ion (M⁺) |
| 156 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 128 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 101 | [C₄H₃NOS]⁺ | Isothiazolinone ring fragment |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations. researchgate.net Two distinct C=O bands are anticipated: one for the ester functional group and another for the amide-like carbonyl (lactam) within the isothiazolinone ring. libretexts.org Other significant absorptions would include C-H stretching from the methyl and methylene groups, C-O stretching from the ester, and vibrations associated with the C-N and C-S bonds of the heterocyclic ring. researchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2950-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester |
| ~1680 | C=O Stretch | Lactam (Isothiazolinone) |
| 1150-1250 | C-O Stretch | Ester |
| 1300-1400 | C-N Stretch | Amide-like |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores in this compound, such as the carbonyl groups and the conjugated system of the isothiazolinone ring, are expected to absorb UV or visible light.
The spectrum would likely display absorptions corresponding to n→π* transitions associated with the lone pairs on the oxygen and nitrogen atoms of the carbonyl groups, and potentially π→π* transitions within the conjugated ring system. youtube.com The position of the maximum absorbance (λmax) can be influenced by the solvent used, with polar solvents often causing a shift in the absorption peaks. biointerfaceresearch.com This technique is particularly useful for quantitative analysis and for studying the electronic properties of the molecule.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography would be valuable tools.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides a powerful method for both separating and identifying the compound and any potential impurities. jmchemsci.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the separation and purification of compounds. For a polar molecule like this compound, reversed-phase HPLC would be the method of choice. nih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). The compound's retention time would be characteristic under specific conditions (flow rate, mobile phase composition, temperature), and the peak area can be used to quantify its purity. justia.com A UV detector is commonly used with HPLC, which would be effective for this compound due to its UV-absorbing chromophores. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment (if chiral derivatives are relevant)
While this compound is not inherently chiral, the synthesis of chiral derivatives of isothiazoles is an area of significant interest due to their potential biological activities. researchgate.netmedwinpublishers.com For these chiral molecules, assessing enantiomeric purity is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the benchmark technique for this purpose, enabling the separation and quantification of individual enantiomers. nih.gov
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. These phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.commdpi.com CSPs based on macrocyclic glycopeptides or derivatized polysaccharides like cellulose (B213188) and amylose (B160209) have proven effective for separating a wide range of chiral azole compounds. mdpi.commdpi.com The choice of mobile phase—whether normal phase, polar organic, or reversed phase—is optimized to achieve the best resolution between the enantiomeric pairs. mdpi.com The development of a robust chiral separation method is a prerequisite for any further study of the chemical and pharmacological properties of new chiral isothiazole derivatives. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a compound in its solid, crystalline state. nih.gov This technique provides unambiguous and highly accurate data on the spatial arrangement of atoms within a molecule and how molecules are packed together in a crystal lattice. nih.govmdpi.com For isothiazole derivatives, crystallographic studies confirm molecular structures, provide insights into their conformation, and reveal the non-covalent interactions that govern their supramolecular assembly. medwinpublishers.commdpi.com
Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Torsion Angles
Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining precise measurements of a molecule's geometry. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can calculate the electron density distribution and thus the exact positions of atoms. This yields precise values for bond lengths, bond angles, and torsion angles.
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of the closely related biocide Methylisothiazolinone (MIT) provides valuable comparative data. mdpi.com SCXRD analysis of MIT revealed a planar five-membered ring with a distinctive C-S-N angle of 90.81(2)°. mdpi.com Similarly, a study on Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate, a related benzothiazole (B30560) derivative, confirmed the bicyclic system to be nearly planar. researchgate.net This technique is essential for confirming the structures of newly synthesized compounds and understanding the subtle geometric effects of different substituents. researchgate.net
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Methylisothiazolinone (MIT) | C-S-N Angle | 90.81(2)° | mdpi.com |
| N-S-C Angle | 90.80(3)° | mdpi.com | |
| Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate | Planarity of Benzothiazole System | Within 0.025 Å | researchgate.net |
| Intermolecular C···O Distance | 3.241 (2) Å | researchgate.net |
Analysis of Intermolecular Interactions in the Crystalline State
In the crystal structure of Methylisothiazolinone (MIT), molecules are linked into chains by short C-H···O hydrogen bonding interactions. mdpi.com These chains then form layered sheets, with an average distance of approximately 3.2 Å between them. mdpi.com Similarly, for Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate, short intermolecular C—H···O contacts link the molecules into infinite chains. researchgate.net The study of these supramolecular arrangements is crucial for crystal engineering, where the goal is to design solids with specific properties. rsc.org
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| Methylisothiazolinone (MIT) | C-H···O Hydrogen Bonds | Links molecules in chains, forming a layered structure. The shortest C···O distance is 2.9635(7) Å. | mdpi.com |
| Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate | C-H···O Contact | Links molecules into infinite chains running along the b-axis of the crystal. | researchgate.net |
Hyphenated Techniques for Enhanced Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. They provide a second dimension of information, allowing for the identification of individual components within a sample, such as reaction byproducts, impurities, or metabolites.
GC-MS and LC-MS for Mixture Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable hyphenated techniques in chemical analysis. nih.gov GC-MS is ideal for volatile and thermally stable compounds, separating them in a gas stream before they are ionized and detected by a mass spectrometer. jmchemsci.comresearchgate.net LC-MS is suited for a broader range of compounds, including those that are non-volatile or thermally labile, separating them in a liquid mobile phase. nih.gov
The application of LC-MS/MS (tandem mass spectrometry) is particularly well-established for the analysis of isothiazolinones in various matrices. This method offers high sensitivity and selectivity, enabling the identification and quantification of these compounds even at low concentrations. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass measurements, which aids in determining the elemental composition of unknown compounds or confirming the identity of synthesized thiazole (B1198619) derivatives. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Ion Source | Turbo Spray (ESI) | |
| Polarity | Positive | |
| Scan Type | MRM (Multiple Reaction Monitoring) | |
| Ion Spray Voltage | 3000 V | |
| Temperature | 550 °C |
HPLC-NMR for Complex Mixture Separation and Structural Elucidation
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy directly couples the separation capabilities of HPLC with the powerful structure elucidation ability of NMR. imrpress.com This technique is exceptionally useful for identifying unknown components in complex mixtures without the need for prior isolation. nih.govresearchgate.net The sample is first separated by the HPLC system, and then the eluent flows through a specialized NMR probe where spectra of the separated components are acquired.
This method has been successfully applied to identify the photo-degradation product of a thiazole-containing pharmaceutical compound. researchgate.net Stopped-flow LC-NMR analysis, combined with LC-MS data, provided crucial structural information that led to the identification of the unknown degradant. researchgate.net The non-destructive nature of NMR allows the same sample to be analyzed by other techniques, making HPLC-NMR a valuable tool in the comprehensive characterization of complex chemical systems. imrpress.com
Future Research Perspectives for Methyl 3 3 Oxo 2 Isothiazolyl Propanoate
The isothiazole (B42339) nucleus is a significant scaffold in medicinal chemistry and materials science, valued for its diverse biological activities. medwinpublishers.com Methyl 3-(3-oxo-2-isothiazolyl)propanoate, a heterocyclic ester, serves as a key building block in the synthesis of more complex molecules. Future research on this compound is poised to unlock new synthetic methodologies, uncover novel chemical behaviors, and develop advanced applications. The following sections outline key areas for future investigation.
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 3-(3-Oxo-2-isothiazolyl)propanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Mo(CO)₆-mediated rearrangements of precursor esters, such as methyl 2-(isoxazol-5-yl)-3-oxopropanoates, to form substituted dihydropyridine carboxylates . Key parameters include temperature (typically 80–100°C), solvent polarity (e.g., toluene or DMF), and catalyst loading (5–10 mol% Mo(CO)₆). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments and confirms ester/isothiazolyl connectivity. Key signals: δ 3.7–3.9 ppm (ester methyl), δ 6.8–7.5 ppm (isothiazolyl protons) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., bond angles, stereochemistry). Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 ensure <0.05 Å positional uncertainty .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for isothiazolylpropanoate derivatives?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O or ²H) tracks oxygen migration during Mo(CO)₆-mediated rearrangements. Computational DFT calculations (B3LYP/6-31G*) model transition states to validate pathways. Discrepancies between experimental and theoretical data are reconciled by adjusting solvent effects (PCM models) or catalyst-substrate interactions .
Q. What computational strategies optimize the synthesis of this compound?
- Methodological Answer : Retro-synthetic analysis using databases (Reaxys, BKMS_METABOLIC) identifies feasible precursors. Machine learning (e.g., Pistachio relevance heuristic) prioritizes routes with high atom economy. Reaction feasibility is assessed via activation energy barriers (Gaussian 09) and Boltzmann-weighted transition state populations .
Q. How do stability and reactivity profiles of this compound influence experimental design?
- Methodological Answer : Stability tests (TGA/DSC) under nitrogen reveal decomposition onset at 180–200°C. Hydrolytic sensitivity requires anhydrous conditions for storage (desiccants, −20°C). Reactivity with nucleophiles (e.g., amines) is monitored via in-situ FTIR to detect intermediate enolate formation. Quenching protocols (e.g., acetic acid) prevent side reactions during workup .
Q. What methodologies address discrepancies between spectroscopic data and computational predictions for structural elucidation?
- Methodological Answer : Cross-validation via NOESY (for spatial proximity) and HSQC (for C-H coupling) refines NMR assignments. Discrepancies in calculated vs. observed IR stretches (e.g., C=O vibrations) are resolved by scaling factors (0.961–0.967) in DFT output. Multi-conformer analysis (Mercury 4.3) aligns crystallographic data with dynamic NMR observations .
Biological and Applied Research
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) quantify IC₅₀ using fluorogenic substrates.
- Metabolic Profiling : Radiolabeled analogs (¹⁴C) track incorporation into bacterial peptidoglycan, validated via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
